

An In-depth Technical Guide to 2-(chloromethyl)-1H-imidazole Hydrochloride

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Compound of Interest

Compound Name: 2-(chloromethyl)-1H-imidazole
Hydrochloride

Cat. No.: B1585981

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This guide provides a comprehensive technical overview of **2-(chloromethyl)-1H-imidazole Hydrochloride**, a crucial reagent in synthetic chemistry and pharmaceutical development. It is designed for researchers, scientists, and professionals in the field of drug discovery and development, offering in-depth insights into its properties, synthesis, applications, and handling.

Introduction: A Versatile Building Block

2-(chloromethyl)-1H-imidazole Hydrochloride is a heterocyclic organic compound that has garnered significant attention as a versatile intermediate in the synthesis of a wide array of biologically active molecules.^[1] Its structure, featuring a reactive chloromethyl group attached to an imidazole ring, makes it a valuable precursor for creating more complex molecular architectures. The hydrochloride salt form enhances its stability and handling characteristics.

The significance of this compound lies in its ability to participate in various chemical transformations, particularly nucleophilic substitution reactions at the chloromethyl group. This reactivity allows for the introduction of the imidazole moiety into diverse molecular scaffolds, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The imidazole ring itself can coordinate with metal ions and participate in hydrogen bonding, potentially interfering with biological pathways.^[1]

The Chemical Abstracts Service (CAS) number for 2-(chloromethyl)-1H-imidazole is 50342-08-0, and for its hydrochloride salt, a commonly cited CAS number is 396105-96-7.^{[2][3][4]} However, it is important to note that different CAS numbers may exist for related or isomeric

structures, such as the dihydro derivative (CAS: 13338-49-3) or N-alkylated versions like the 1-methyl derivative (CAS: 78667-04-6).^{[1][5][6][7][8]} Researchers should always verify the specific CAS number corresponding to the exact molecule of interest.

Physicochemical Properties

The physical and chemical properties of **2-(chloromethyl)-1H-imidazole Hydrochloride** are critical for its effective use in research and manufacturing. These properties dictate storage conditions, solvent selection for reactions, and purification methods.

Property	Value	Source
CAS Number	396105-96-7 (for the hydrochloride)	[2][4]
Molecular Formula	C4H6Cl2N2	[9]
Molecular Weight	153.01 g/mol	[9][10]
Appearance	White to off-white powder or crystals	
Melting Point	Data not consistently available for the specific hydrochloride; related compounds show melting points in the range of 170-175°C.	[5]
Solubility	Soluble in water and alcohol solvents.	[5]
Storage Temperature	Inert atmosphere, 2-8°C or freezer conditions are recommended for long-term stability.	

Synthesis and Mechanistic Rationale

The synthesis of 2-(chloromethyl)-1H-imidazole and its subsequent conversion to the hydrochloride salt can be achieved through several routes. A common and effective method

involves the chlorination of 2-(hydroxymethyl)-1H-imidazole using a chlorinating agent like thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a laboratory-scale synthesis of **2-(chloromethyl)-1H-imidazole Hydrochloride** from 2-(hydroxymethyl)-1H-imidazole.

Step 1: Reaction Setup

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(hydroxymethyl)-1H-imidazole.
- Cool the flask in an ice bath.

Step 2: Addition of Thionyl Chloride

- Slowly add thionyl chloride to the cooled starting material with constant stirring. This reaction is exothermic and releases HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
- The slow addition is crucial to control the reaction temperature and prevent unwanted side reactions.

Step 3: Reflux

- After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
- Reflux for a specified period (e.g., 15 minutes to a few hours) to ensure the complete conversion of the hydroxyl group to the chloride.[\[11\]](#)

Step 4: Work-up and Isolation

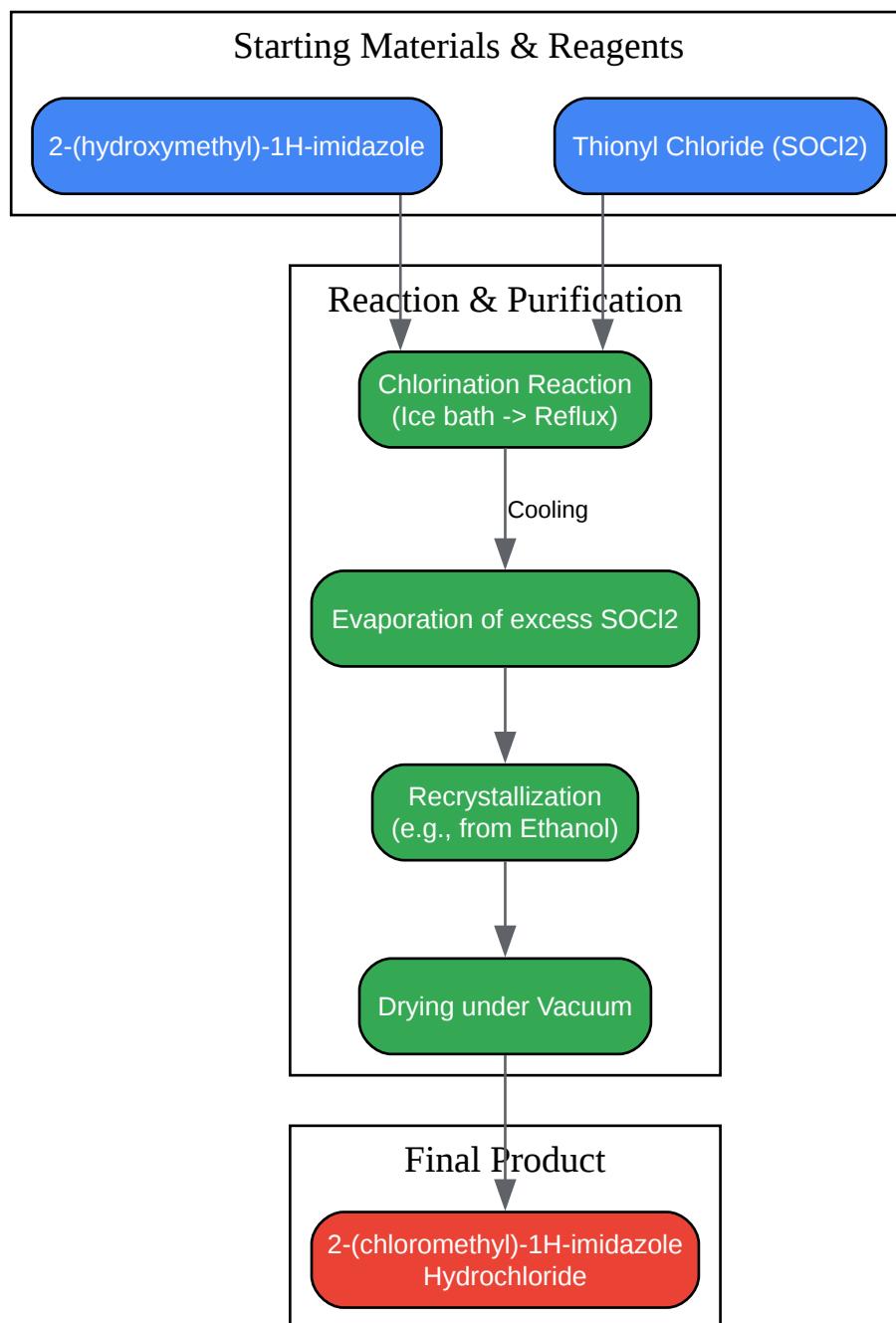
- Cool the reaction mixture to room temperature.
- Evaporate the excess thionyl chloride under reduced pressure.
- The resulting crude product is **2-(chloromethyl)-1H-imidazole Hydrochloride**.

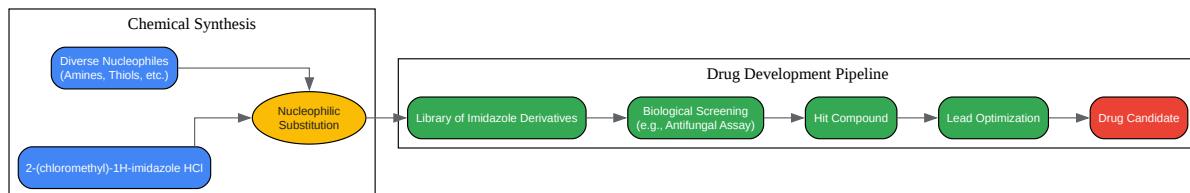
Step 5: Purification

- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified solid.[\[11\]](#)
- Dry the crystals under a high vacuum to remove any residual solvent.

Causality and Self-Validation: The use of thionyl chloride is advantageous as its byproducts (HCl and SO₂) are gaseous, which simplifies the purification process. The formation of the hydrochloride salt occurs *in situ* due to the generation of HCl during the reaction. The success of the synthesis can be validated by determining the melting point of the product and by spectroscopic analysis (e.g., NMR, IR) to confirm the structure.

Synthesis Workflow Diagram





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